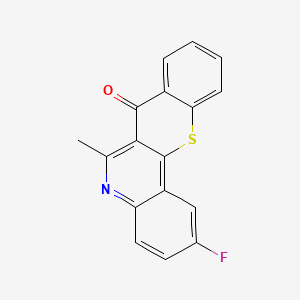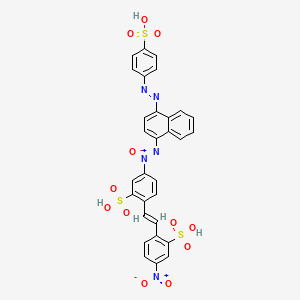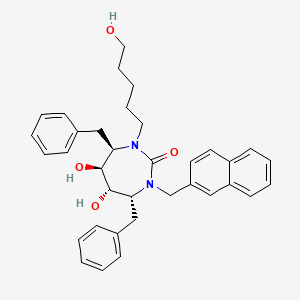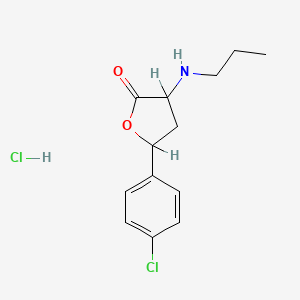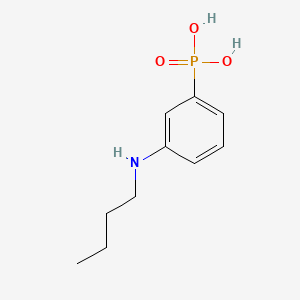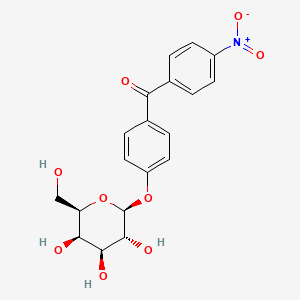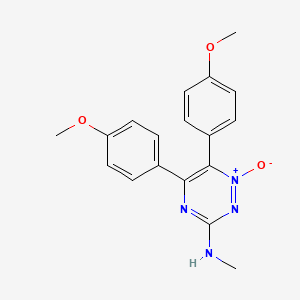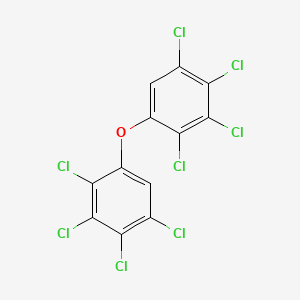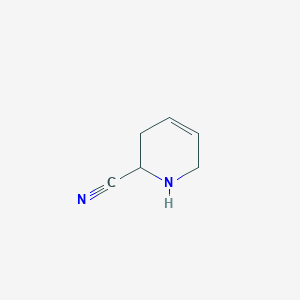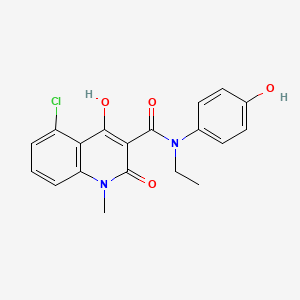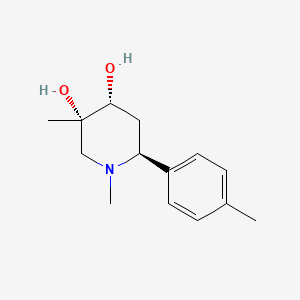
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- is a complex organic compound belonging to the class of piperidinediols These compounds are characterized by a piperidine ring with hydroxyl groups and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available starting materials such as piperidine derivatives and substituted benzaldehydes.
Reaction Steps: Key steps may include condensation reactions, reduction, and hydroxylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired configuration and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Larger-scale production using continuous flow reactors for better efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of substituents on the piperidine ring or aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific pathways.
Industry: As a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets:
Molecular Targets: Such as enzymes or receptors in biological systems.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Piperidinediol, 1,3-dimethyl-6-phenyl: A similar compound with a phenyl group instead of a methylphenyl group.
1,3-Dimethyl-4-hydroxy-6-phenylpiperidine: Another related compound with different substituents.
Uniqueness
The unique configuration and substituents of 3,4-Piperidinediol, 1,3-dimethyl-6-(4-methylphenyl)-, (3-alpha,4-alpha,6-beta)- may confer specific properties, such as increased binding affinity or selectivity for certain targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
129170-19-0 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
(3S,4R,6S)-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-10-4-6-11(7-5-10)12-8-13(16)14(2,17)9-15(12)3/h4-7,12-13,16-17H,8-9H2,1-3H3/t12-,13+,14-/m0/s1 |
InChI-Schlüssel |
IDWXHKKUGIDBSS-MJBXVCDLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]([C@@](CN2C)(C)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


